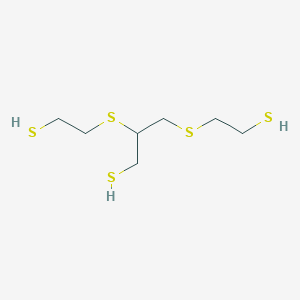

2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-bis(2-sulfanylethylsulfanyl)propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S5/c8-1-3-11-6-7(5-10)12-4-2-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQYYYUSUCFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(CS)SCCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888943 | |

| Record name | 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131538-00-6 | |

| Record name | 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131538-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 2,3-bis((2-mercaptoethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131538006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol, a polythiol compound with significant applications in materials science and as a pharmaceutical intermediate, presents a unique synthetic challenge due to its multiple reactive thiol groups. This technical guide provides a comprehensive overview of the primary synthesis routes for this molecule, with a focus on a robust multi-step pathway commencing from readily available precursors: epichlorohydrin and 2-mercaptoethanol. An alternative approach via thiol-ene radical chemistry is also discussed. This document is intended to serve as a practical resource for researchers, offering detailed protocols, mechanistic insights, and a critical evaluation of the synthetic strategies involved.

Introduction

This compound, also known by its CAS number 131538-00-6, is a trifunctional polythiol monomer.[1] Its structure, featuring three reactive thiol (-SH) groups, makes it a valuable cross-linking agent in the production of high-performance polymers, particularly high-refractive-index optical resins for lenses.[1] Beyond materials science, its utility as an organic synthesis intermediate and in pharmaceutical research is noteworthy.[2] The presence of multiple thiol groups allows it to act as a ligand in coordination chemistry, forming stable complexes with various metals.[1][3] This guide will delve into the established synthetic methodologies for this compound, providing the necessary detail for practical application in a laboratory setting.

Primary Synthesis Route: A Multi-Step Approach from Epichlorohydrin and 2-Mercaptoethanol

A widely employed and reliable method for the synthesis of this compound involves a sequential, multi-step process. This pathway offers good control over the assembly of the molecular backbone and the eventual introduction of the thiol functionalities.

Overall Reaction Scheme

The synthesis can be broadly divided into three key stages:

-

Epoxide Ring-Opening: Reaction of epichlorohydrin with 2-mercaptoethanol to form an intermediate.

-

Thiolation of the Chlorohydrin: Conversion of the chloro group to a thiol group.

-

Conversion of Hydroxyl to Thiol: Transformation of the remaining hydroxyl group into the final thiol functionality.

A detailed, step-by-step protocol is outlined below, based on established procedures.[4][5]

Experimental Protocol

Stage 1: Synthesis of the Intermediate Adduct

-

To a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2-mercaptoethanol (2.16 mol) and water (76.0 parts by weight).[5]

-

Heat the mixture to 30°C.[5]

-

Slowly add a 47% by weight aqueous solution of sodium hydroxide (1.08 mol) dropwise over 30 minutes, maintaining the temperature at 30°C.[5] The sodium hydroxide deprotonates the thiol of 2-mercaptoethanol, forming a thiolate which is a more potent nucleophile.

-

Following the addition of sodium hydroxide, add epichlorohydrin (1.08 mol) dropwise over a period of 3 hours.[5] The thiolate attacks the least substituted carbon of the epoxide ring in a classic ring-opening reaction.

-

After the addition is complete, allow the reaction to age for 1 hour at the same temperature to ensure complete consumption of the starting materials.[5]

Stage 2: Introduction of the Propanethiol Backbone

-

To the reaction mixture from Stage 1, add 35% by weight aqueous hydrochloric acid (4.32 mol) and an aqueous solution of thiourea (3.56 mol in 2,000 parts by weight of water).[5]

-

Heat the mixture to reflux at 110°C and maintain for 3 hours.[5] This step forms a thiouronium salt intermediate at the primary carbon of the original epichlorohydrin backbone.

Stage 3: Hydrolysis and Final Product Formation

-

Cool the reaction mixture to 60°C.[5]

-

Add toluene (450.0 parts by weight) followed by a 25% by weight aqueous ammonia solution (4.86 mol).[5] The basic ammonia solution hydrolyzes the thiouronium salt to yield the final thiol group.

-

The organic phase, containing the desired product, is then separated.

Purification and Characterization

The toluene solution containing the crude product should be washed sequentially with an acidic solution and then with water to remove any remaining salts and impurities.[5] The toluene and any residual water can then be removed under reduced pressure (e.g., at 50°C and 1 torr) to yield the final product, this compound.[5]

The purity of the obtained polythiol can be assessed by standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy, looking for the characteristic signals of the thiol and thioether groups.

Diagram of the Primary Synthesis Workflow

Caption: Workflow for the multi-step synthesis of the target polythiol.

Alternative Synthesis Route: Thiol-Ene Radical Reaction

An alternative and elegant approach to the synthesis of polythioethers like this compound is through the thiol-ene reaction. This "click chemistry" reaction involves the radical-mediated addition of a thiol to an alkene.[6]

Reaction Mechanism

The thiol-ene reaction proceeds via a free-radical chain mechanism:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), generates radicals upon heating or UV irradiation. These radicals then abstract a hydrogen atom from a thiol, forming a thiyl radical.[1]

-

Propagation: The thiyl radical adds to an alkene (the "ene") in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.[6]

Conceptual Protocol

A representative protocol for synthesizing a branched polythioether using this chemistry would involve:

-

Reagents: A multifunctional alkene, a multifunctional thiol, and a radical initiator. For the target molecule, one could envision a reaction between a tri-ene and a simple thiol, or a di-thiol and an allyl-functionalized thioether.

-

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (60–80°C) for several hours (12–24 hours). The radical initiator (e.g., AIBN) is added in a catalytic amount (0.5–1.0 wt%).[1]

Advantages and Disadvantages

The thiol-ene reaction offers several advantages, including high yields, stereoselectivity, and rapid reaction rates under mild conditions.[7] It is also less sensitive to oxygen inhibition compared to other radical polymerizations. However, for the synthesis of a specific, non-polymeric molecule like this compound, controlling the stoichiometry and preventing polymerization can be challenging. The multi-step approach generally offers more precise control over the final molecular structure.

Diagram of the Thiol-Ene Reaction Mechanism

Caption: The free-radical mechanism of the thiol-ene reaction.

Quantitative Data Summary

| Parameter | Stage 1 | Stage 2 | Stage 3 |

| Key Reagents | 2-Mercaptoethanol, Epichlorohydrin, NaOH | Thiourea, HCl | NH₄OH, Toluene |

| Temperature | 30°C[5] | 110°C (Reflux)[5] | 60°C[5] |

| Duration | ~4 hours[5] | 3 hours[5] | Not specified |

| Solvent | Water[5] | Water[5] | Toluene/Water[5] |

Conclusion

The synthesis of this compound is most reliably achieved through a well-defined, multi-step process starting from epichlorohydrin and 2-mercaptoethanol. This method, while involving several stages, allows for precise structural control and leads to a high-purity product. The alternative thiol-ene reaction represents a more modern "click chemistry" approach that is highly efficient for polymer synthesis but may require more careful control to yield a discrete small molecule. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. This guide provides the foundational knowledge for undertaking the synthesis of this versatile polythiol compound.

References

- US Patent for Method for preparing polythiol compound and polymeric composition for optical material comprising same. (n.d.).

-

Thiol-ene reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Thiol-ene reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of polythioether via thiol-ene free-radical polymerization - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Propanethiol,2,3-bis[(2-mercaptoethyl)thio]- | 131538-00-6 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US9522879B2 - Method for preparing polythiol compound and polymeric composition for optical material comprising same - Google Patents [patents.google.com]

- 5. 1-Propanethiol,2,3-bis[(2-mercaptoethyl)thio]- synthesis - chemicalbook [chemicalbook.com]

- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

"2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol" mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol (BMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BMT) is a trifunctional polythiol compound with significant potential in both material science and biomedical applications.[1][2] Its unique molecular architecture, characterized by three reactive thiol (-SH) groups, underpins its primary mechanism of action: the chelation of heavy metal ions.[1][3] This guide provides a comprehensive exploration of the core functionalities of BMT, focusing on its molecular interactions, therapeutic potential as a heavy metal antagonist, and the experimental methodologies used to characterize its efficacy. We will delve into the chemical properties of BMT, the intricacies of its chelation mechanism, and provide a detailed protocol for an in-vitro heavy metal chelation assay.

Introduction: The Chemical Identity of a Potent Chelator

This compound, hereafter referred to as BMT, is a dense, colorless to pale yellow liquid with the molecular formula C₇H₁₆S₅.[1][2][3] Possessing a molecular weight of approximately 260.53 g/mol , its structure is defined by a propane backbone with three pendant thiol groups, making it a highly effective ligand for heavy metal ions.[1][3][4] While BMT has found applications as a cross-linking agent in the synthesis of high-refractive-index polythiourethane resins for optical lenses, its most compelling biological application lies in its ability to act as a chelating agent.[1] Chelation therapy is a critical medical intervention for treating heavy metal poisoning, a condition that can lead to severe damage to the nervous, respiratory, and digestive systems.[5]

Chemical Properties of BMT

| Property | Value |

| CAS Number | 131538-00-6 |

| Molecular Formula | C₇H₁₆S₅ |

| Molecular Weight | 260.53 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid[1][3] |

| Density | ~1.214 g/cm³[1][3] |

| Boiling Point | ~395.6°C (Predicted)[1][3] |

| Key Functional Groups | Three thiol (-SH) groups[1] |

The Core Mechanism of Action: Heavy Metal Chelation

The primary mechanism of action of BMT is centered around its potent ability to chelate heavy metal ions. Chelation is a chemical process in which a single molecule, the chelating agent, forms multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate.[5] This process effectively sequesters the metal ion, rendering it biologically inert and facilitating its excretion from the body.[5]

The efficacy of BMT as a chelator stems from the high affinity of its sulfur-containing thiol groups for heavy metals such as mercury (Hg), cadmium (Cd), and lead (Pb).[1][6][7][8] These heavy metals are classified as "soft" acids and readily form strong covalent bonds with the "soft" base of the sulfur atom in the thiol group. The presence of three thiol groups on a single BMT molecule allows for multidentate coordination with a metal ion, resulting in a highly stable complex. This multiligand chelation ability enhances both the binding affinity and the stability of the resulting metal complex.[6][7]

Caption: Chelation of a heavy metal ion (M²⁺) by BMT.

Therapeutic Potential: BMT as a Heavy Metal Antagonist

The ability of BMT to form stable complexes with toxic heavy metals positions it as a promising candidate for chelation therapy.[1][5] Conventional chelating agents, such as meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), are also thiol-containing compounds used in the treatment of lead and mercury poisoning.[9][10][11] The trifunctional nature of BMT suggests the potential for enhanced chelation efficiency and stability compared to difunctional chelators.

The therapeutic goal of chelation therapy is to reduce the body burden of toxic metals, thereby mitigating their harmful effects.[12] By sequestering heavy metals, BMT can prevent them from interacting with and damaging vital biological molecules and cellular components. An effective chelating agent for therapeutic use should exhibit high affinity for toxic heavy metals and low affinity for essential dietary minerals to minimize side effects.[13]

Experimental Workflow: In-Vitro Heavy Metal Chelation Assay

To evaluate the efficacy of BMT as a chelating agent, a robust in-vitro assay is essential. The following protocol outlines a representative method for quantifying the chelation of a specific heavy metal, such as cadmium, by BMT.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sinorawchemical.com [sinorawchemical.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | C7H16S5 | CID 21900456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]

- 6. Novel Oral Detoxification of Mercury, Cadmium, And Lead with Thiol-Modified Nanoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel oral detoxification of mercury, cadmium, and lead with thiol-modified nanoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Chelation Therapy: Purpose, Procedure, and Side-Effects [webmd.com]

- 12. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dietary Strategies for the Treatment of Cadmium and Lead Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

"2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol" molecular structure and weight

An In-Depth Technical Guide to 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol: Structure, Properties, and Synthesis

Introduction

This compound, identified by CAS number 131538-00-6, is a trifunctional polythiol monomer notable for its complex structure and high reactivity.[1] This compound, featuring three reactive thiol (-SH) groups, is a pivotal intermediate in various fields, including materials science and organic synthesis.[1][2][3] Its unique molecular architecture, which incorporates both thioether and thiol functionalities, imparts specific chemical properties that are leveraged in the development of advanced polymers and specialty chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its primary applications.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound is a propane backbone functionalized with three thiol groups, two of which are connected via ethylthio linkages. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-Bis[(2-sulfanylethyl)sulfanyl]-1-propanethiol.[4] The presence of five sulfur atoms in a relatively compact C7 molecule leads to its classification as a polythiol.

The three terminal thiol groups are the primary sites of reactivity, enabling the molecule to act as a potent cross-linking agent or as a ligand for metal ions.[1][5] These interactions are fundamental to its utility in polymer chemistry and materials science.

Caption: 2D molecular structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below, providing essential data for researchers and chemical engineers.

| Property | Value | Source(s) |

| CAS Number | 131538-00-6 | [1][2][6] |

| Molecular Formula | C₇H₁₆S₅ | [1][5][6] |

| Molecular Weight | 260.53 g/mol | [1][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Density | 1.214 g/cm³ | [1][5] |

| Boiling Point | ~395.6 °C (Predicted) | [1][5] |

| IUPAC Name | 2,3-Bis[(2-sulfanylethyl)sulfanyl]-1-propanethiol | [4] |

| InChI Key | CEUQYYYUSUCFKP-UHFFFAOYSA-N | [1] |

| SMILES | SCC(CSCCS)SCCS | [7] |

| Storage | Sealed in a dry environment at 2-8°C | [7] |

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is a multi-step process that relies on well-established thiol chemistry. A common and effective method involves the creation of thioether linkages followed by the conversion of hydroxyl or halide groups into thiols, often via an isothiouronium salt intermediate.[8] This approach ensures high yield and purity.[8]

Causality in Experimental Design

The choice of reagents and conditions is critical for directing the reaction towards the desired trifunctional product while minimizing side reactions.

-

Epichlorohydrin serves as the three-carbon backbone, providing the electrophilic sites for initial nucleophilic attack.

-

2-Hydroxyethanethiol (or 2-mercaptoethanol) acts as the nucleophile that introduces the (2-mercaptoethyl)thio side chains.

-

Thiourea is a classic reagent for converting alkyl halides or alcohols into thiols.[8] It forms a stable S-alkylisothiouronium salt intermediate, which can be cleanly hydrolyzed under basic conditions to yield the final thiol, avoiding the formation of disulfides that can occur with other thiolating agents.

-

Aqueous Ammonia provides the basic conditions required for the final hydrolysis of the thiouronium salt intermediate to liberate the free thiol groups.

Detailed Step-by-Step Methodology

The following protocol is based on a representative synthesis.[9]

Stage 1: Synthesis of the Thioether Intermediate

-

Reaction Setup: In a suitable reaction vessel, combine 2-hydroxyethanethiol and epichlorohydrin with sodium hydroxide in an aqueous solution.

-

Execution: Maintain the reaction mixture at 30°C for approximately 4.5 hours with continuous stirring. This allows for the nucleophilic addition of the thiol to the epoxide ring of epichlorohydrin, followed by substitution, forming the core thioether structure.

-

Monitoring: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of starting materials.

Stage 2: Conversion to the Final Polythiol Product

-

Thiouronium Salt Formation: To the intermediate from Stage 1, add a 35% by weight aqueous solution of hydrochloric acid, followed by an aqueous solution of thiourea.

-

Reflux: Heat the mixture to reflux at 110°C and maintain for 3 hours.[9] This step converts the terminal hydroxyl groups into stable thiouronium chloride intermediates.[9]

-

Hydrolysis: After cooling the reaction mixture to 60°C, add toluene and a 25% by weight aqueous ammonia solution for hydrolysis.[9] The ammonia deprotonates the thiouronium salt, leading to its decomposition and the formation of the desired free thiol groups.

-

Work-up and Purification:

-

Separate the organic (toluene) layer containing the product.

-

Perform acidic and aqueous washes to remove inorganic salts and unreacted reagents.

-

Remove the toluene and any residual water under reduced pressure at 50°C.

-

Filter the resulting concentrated product to yield the final pure this compound.[9]

-

Caption: Workflow for the synthesis of this compound.

Core Applications and Chemical Reactivity

The trifunctional nature of this polythiol makes it a valuable component in materials science.

-

High-Refractive Index Polymers: It is a key monomer in the synthesis of high-refractive index polythiourethane resins.[1] These materials are used in optical applications, such as thinner and lighter eyeglass lenses, due to their excellent optical clarity and mechanical properties.[1][8]

-

Cross-linking and Curing Agent: The thiol groups readily participate in "click" chemistry reactions, particularly thiol-ene and thiol-isocyanate reactions.[1][5][8] This makes the compound an effective cross-linking agent for epoxy resins and other polymer systems, enhancing their thermal and mechanical stability.[1]

-

Coordination Chemistry: The thiol groups can act as ligands, forming stable complexes with various metals.[1][5] This property is useful in catalysis, materials development, and for stabilizing metal complexes.[1]

The compound's mechanism of action in these applications stems from its ability to form robust covalent bonds (thioether or thiourethane linkages) or coordinate strongly with metal ions through its thiol functionalities.[1]

Conclusion

This compound is a specialized chemical with a well-defined structure and a versatile reactivity profile. Its synthesis, though multi-staged, follows a logical and validated pathway rooted in fundamental organic chemistry principles. For researchers in polymer science and drug development, this polythiol offers a reliable molecular building block for creating high-performance materials and complex molecular architectures. The detailed understanding of its properties and synthesis is essential for its effective and safe application in advanced technological fields.

References

-

This compound CAS 131538-00-6. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Propanethiol,2,3-bis[(2-mercaptoethyl)thio]- Chongqing Chemdad Co., Ltd. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]-|131538-00-6,AngeneChemical. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | C7H16S5 | CID 21900456 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemistry of Polythiols and Their Industrial Applications - PMC - NIH. (2024, March 14). Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Propanethiol,2,3-bis[(2-mercaptoethyl)thio]- | 131538-00-6 [chemicalbook.com]

- 3. 1-Propanethiol,2,3-bis[(2-mercaptoethyl)thio]- Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. guidechem.com [guidechem.com]

- 6. sinorawchemical.com [sinorawchemical.com]

- 7. 131538-00-6|this compound|BLD Pharm [bldpharm.com]

- 8. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Propanethiol,2,3-bis[(2-mercaptoethyl)thio]- synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Physical Properties and Characterization of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol (CAS No. 131538-00-6), a trifunctional polythiol monomer recognized for its critical role in advanced polymer chemistry and organic synthesis. The document outlines the core physical properties of this compound, including its density and predicted boiling point, and contextualizes these characteristics within its primary applications. Furthermore, it details the standard analytical methodologies employed for its structural elucidation and thermal stability assessment, offering a comprehensive resource for professionals engaged in materials science and pharmaceutical research.

Introduction and Significance

This compound is a specialized organosulfur compound distinguished by the presence of three reactive thiol (-SH) groups.[1] This structural feature makes it a highly valuable intermediate in various chemical processes.[1][2][3][4] Its molecular structure enables it to act as a potent cross-linking agent and a versatile building block in the synthesis of complex molecules and high-performance polymers.[1][5]

The primary utility of this polythiol is found in the formulation of materials where specific optical or mechanical properties are desired. It is a key component in the production of high-refractive index optical resins, which are essential for creating thinner and lighter lenses.[1] Additionally, its reactivity with isocyanates makes it suitable for polyurethane systems.[1] The compound's ability to participate in thiol-ene reactions further broadens its applicability in polymer chemistry and materials development.[1][5]

Core Physical and Chemical Properties

The physical properties of this compound are fundamental to its handling, processing, and performance in various applications. The high predicted boiling point is indicative of strong intermolecular forces, making it suitable for processes requiring thermal stability. Its density, being greater than water, is a key parameter for formulation calculations.

A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 131538-00-6 | [1] |

| Molecular Formula | C₇H₁₆S₅ | [1][5] |

| Molecular Weight | 260.5 g/mol / 260.53 g/mol | [1][5] |

| Density | 1.214 g/cm³ | [1][5] |

| Boiling Point | ~395.6°C (Predicted) | [1][5] |

| Water Solubility | 12 mg/L at 20°C | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

Below is a diagram illustrating the chemical structure of the molecule, highlighting its key functional groups.

Caption: Molecular structure of this compound.

Experimental Context: Synthesis and Characterization

While specific protocols for determining the boiling point and density of this exact compound are not detailed in the provided search results, a general understanding of its synthesis and characterization can be established. These analytical steps are crucial for verifying the purity and structural integrity of the material before its use in sensitive applications like drug development or high-performance optics.

Synthesis Overview

A common method for synthesizing polythioethers like this compound is through thiol-ene radical reactions. This process typically involves the radical-mediated addition of thiols to alkenes. For instance, a representative protocol might use reagents such as 1,3-dichloropropane and sodium hydrosulfide, with a radical initiator like azobisisobutyronitrile (AIBN) to start the reaction.[1]

Analytical Characterization Workflow

The verification of the synthesized product involves a multi-step analytical workflow to confirm its chemical structure and assess its thermal properties.

Caption: General workflow for the analytical characterization of a polythiol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the chemical environment of protons, with expected peaks for methylene protons adjacent to sulfur and the distinct thiol protons.[1] ¹³C NMR helps in confirming the carbon backbone and the C-S bonds.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is essential for identifying functional groups. A strong absorption peak around 2550 cm⁻¹ confirms the presence of the crucial S-H stretch, while C-S vibrations appear near 1120 cm⁻¹.[1]

-

Differential Scanning Calorimetry (DSC) : DSC is employed to determine thermal transitions, such as the glass transition temperature (Tg), which is a critical parameter for polymers derived from this monomer.[1]

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass as a function of temperature, providing vital information on the onset of thermal decomposition, which for this compound is around 250°C.[1]

Conclusion

This compound is a key chemical intermediate with well-defined physical properties that underpin its utility in specialized applications. Its high predicted boiling point and density are crucial parameters for its use in the synthesis of high-performance materials. The established analytical techniques for its characterization ensure the quality and consistency required for both industrial and research purposes. This guide provides a foundational understanding of these properties for scientists and developers working with this versatile polythiol.

References

- This compound | 131538-00-6 | Benchchem. (URL: )

-

Cas 131538-00-6,1-Propanethiol,2,3-bis[(2-mercaptoethyl)thio]- | lookchem. (URL: [Link])

Sources

A Comprehensive Technical Guide to 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol: Synthesis, Mechanisms, and Applications

Abstract

2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol (CAS No. 131538-00-6), a distinctive trifunctional polythiol monomer, has emerged as a pivotal building block in advanced organic synthesis and materials science.[1] Its unique molecular architecture, featuring three reactive thiol (-SH) groups, provides a versatile platform for a range of chemical transformations, most notably in the synthesis of high-performance polymers and functional materials.[1] This guide offers an in-depth exploration of its synthesis, core reactivity, and diverse applications. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and discuss its burgeoning role in areas from optical resins to potential therapeutic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this potent polythiol.

Introduction: The Molecular Utility of a Trithiol

This compound, hereafter referred to as BMETP, is a sulfur-rich organic compound with the molecular formula C₇H₁₆S₅.[2][3] Its structure is characterized by a propane backbone functionalized with three thiol groups, two of which are connected via thioether linkages. This arrangement imparts a unique combination of flexibility, reactivity, and strong affinity for metals.

The presence of multiple thiol groups defines its primary role in organic synthesis as a crosslinking agent and a monomer for producing polythioethers—a class of polymers known for their exceptional chemical resistance, flexibility, and high refractive indices.[4][5] While its most prominent applications are in polymer and materials chemistry, the inherent reactivity of the thiol group also opens avenues in bioconjugation and drug development, where thiols are recognized for their antioxidant, chelating, and biologically active properties.[6][7]

Synthesis and Characterization

The synthesis of BMETP is a well-established, multi-step process that leverages common and accessible starting materials.

Synthetic Pathway

The most widely cited synthesis involves a two-stage reaction sequence starting from epichlorohydrin and 2-mercaptoethanol.[8]

-

Stage 1: Thioether Formation. The first stage involves the reaction of epichlorohydrin with 2-mercaptoethanol in the presence of a base, such as sodium hydroxide. This step forms the thioether linkages.

-

Stage 2: Thiolation. The intermediate is then treated with thiourea followed by hydrolysis (often with aqueous ammonia) to convert the remaining reactive site into the third thiol group, yielding the final BMETP product.[8]

Caption: Synthetic workflow for BMETP production.

Detailed Synthesis Protocol

The following protocol is a representative example based on established methodologies.[8]

-

Stage 1: In a reaction vessel, combine 2-mercaptoethanol and epichlorohydrin in an aqueous solution of sodium hydroxide.

-

Maintain the reaction temperature at 30°C for approximately 4.5 hours with stirring.

-

Stage 2: To the resulting intermediate, add a 35% aqueous solution of hydrochloric acid and an aqueous solution of purified thiourea.

-

Heat the mixture to reflux at 110°C and maintain for 3 hours to form the thiuronium salt.

-

After cooling the reaction to 60°C, add toluene and a 25% aqueous ammonia solution to induce hydrolysis.

-

Separate the organic (toluene) layer, which now contains the polythiol product.

-

Wash the toluene solution with acid and water, then remove the solvent and residual water under reduced pressure at 50°C.

-

The final product is obtained after filtration.

Physicochemical and Spectroscopic Characterization

Proper characterization is crucial to validate the purity and structure of synthesized BMETP.

| Property/Technique | Typical Value / Observation | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Molecular Formula | C₇H₁₆S₅ | [2] |

| Molecular Weight | 260.53 g/mol | [2] |

| Density | ~1.214 g/cm³ | [9] |

| Boiling Point | Predicted ~395.6°C | [9] |

| FTIR (cm⁻¹) | Strong S-H stretch at ~2550 cm⁻¹, C-S vibration at ~1120 cm⁻¹ | [1] |

| ¹H NMR (δ, ppm) | Peaks at δ 1.6–1.8 (methylene protons adjacent to sulfur), δ 2.7–3.1 (thiol protons) | [1] |

| ¹³C NMR (δ, ppm) | Resonances at δ 25–30 (C-S bonds), δ 35–40 (branched carbons) | [1] |

| Thermal Stability (TGA) | Decomposition onset at ~250°C, with 50% mass loss by 300°C | [1] |

Core Reactivity: The Thiol-Ene "Click" Reaction

The primary utility of BMETP in organic synthesis stems from the high reactivity of its thiol groups, particularly in the thiol-ene reaction . This reaction is a powerful "click" chemistry process that forms a stable thioether bond by adding a thiol across a carbon-carbon double bond (an alkene or "ene").[10][11] The reaction is prized for its high efficiency, rapid rate, and stereoselectivity.[11]

Mechanistic Pathways

The thiol-ene reaction can proceed via two distinct mechanisms: a free-radical addition or a nucleophilic Michael addition.

A. Free-Radical Addition This is the most common pathway, typically initiated by UV light or a radical initiator (e.g., AIBN).[11] It follows a classic chain-growth mechanism and results in an anti-Markovnikov addition product.[11]

-

Initiation: A radical initiator abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (RS•).

-

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain.

-

Termination: The reaction ceases when two radicals combine.

Caption: Free-radical mechanism of the thiol-ene reaction.

B. Nucleophilic Michael Addition In the presence of a base or nucleophilic catalyst, the thiol is deprotonated to form a highly nucleophilic thiolate anion.[10] This anion then attacks an electron-deficient alkene (e.g., an acrylate or maleimide) in a conjugate addition, also yielding an anti-Markovnikov product.[11] This pathway is advantageous as it avoids the need for radical initiators.

Applications in Synthesis and Drug Development

Synthesis of High-Performance Polymers

The trifunctional nature of BMETP makes it an ideal monomer for creating highly crosslinked polymer networks.

-

Polythioethers for Optical Resins: BMETP is a key component in the manufacture of high-refractive index optical resins used for lenses.[1] Its high sulfur content contributes to a high refractive index, allowing for the production of thinner, lighter lenses. The crosslinked polythioether network provides excellent mechanical strength and thermal stability.

-

Curing Agent for Resins: It serves as an effective curing agent for epoxy resins and as a monomer in the synthesis of polythiourethane resins.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sinorawchemical.com [sinorawchemical.com]

- 4. What Is Polythioether? A Comprehensive Guide to Its Chemistry [eureka.patsnap.com]

- 5. A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Propanethiol,2,3-bis[(2-mercaptoethyl)thio]- synthesis - chemicalbook [chemicalbook.com]

- 9. Factory Supply this compound, CasNo.131538-00-6 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol in High-Refractive-Index Optical Resins

Introduction: The Pursuit of High Refractive Index Polymers

The advancement of modern optical and optoelectronic devices, including high-performance lenses, immersive augmented reality hardware, and efficient light-emitting diodes (LEDs), is intrinsically linked to the development of materials with high refractive indices (n > 1.50).[1][2] A high refractive index allows for the design of thinner, lighter, and more powerful optical components.[3] Historically, inorganic glasses have been the materials of choice, but their weight and brittleness have driven the demand for high-refractive-index polymers (HRIPs).[4]

The refractive index of a polymer is governed by the Lorentz-Lorenz equation, which indicates that a higher molar refraction and a lower molar volume contribute to a higher refractive index.[5][6] Consequently, the incorporation of highly polarizable atoms and functional groups is a key strategy in the design of HRIPs. Sulfur, with its high molar refraction compared to carbon and oxygen, has been a central element in the synthesis of polymers for high-refractive-index applications.[5][7] The introduction of sulfur atoms into the polymer backbone, often in the form of thiol groups, significantly enhances the refractive index.[8][9]

This document provides a detailed guide to the application of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol (BMETP), a trifunctional polythiol monomer, in the formulation of high-refractive-index optical resins. Its unique molecular structure, boasting a high sulfur content, makes it an exemplary candidate for creating advanced optical materials.

Chemical Profile of this compound (BMETP)

BMETP, with the CAS number 131538-00-6, is a colorless to pale yellow liquid characterized by the presence of three reactive thiol (-SH) groups.[10][11] This trifunctionality is crucial for the formation of densely crosslinked polymer networks, which impart desirable mechanical and thermal properties to the final resin.[12]

| Property | Value | Source |

| Molecular Formula | C₇H₁₆S₅ | [10][11] |

| Molecular Weight | 260.53 g/mol | [10][11] |

| Appearance | Colorless transparent liquid | [13] |

| Refractive Index (20°C) | 1.630 - 1.635 | [13] |

| Density | ~1.214 g/cm³ | [10] |

| Boiling Point (Predicted) | ~395.6°C | [10] |

The high concentration of sulfur atoms within the BMETP molecule is the primary contributor to its high refractive index. When polymerized, this inherent property is transferred to the resulting polymer matrix.

Mechanism of Polymerization: The Thiol-Isocyanate "Click" Reaction

The most common and efficient method for polymerizing BMETP to form high-refractive-index optical resins is through a thiol-isocyanate "click" reaction.[12][14] This polyaddition reaction is characterized by its high yield, mild reaction conditions, and the absence of byproducts.[15] The thiol groups of BMETP react with the isocyanate groups of a di- or polyisocyanate comonomer to form a polythiourethane network.[16][17]

The resulting thiourethane linkages contribute to the excellent optical and mechanical properties of the resin, including high impact resistance and durability.[3]

Caption: Workflow for the synthesis of a high-refractive-index polythiourethane resin.

Protocol 2: Characterization of the Optical Resin

This section outlines the standard procedures for evaluating the key optical and thermal properties of the synthesized polythiourethane resin.

A. Refractive Index and Abbe Number Measurement

The refractive index (n) and Abbe number (ν) are critical parameters for optical materials. The Abbe number quantifies the chromatic dispersion of the material. A higher Abbe number indicates lower chromatic aberration. [1] Equipment:

-

Abbe refractometer [18]* Monochromatic light sources (e.g., sodium D-line at 589 nm)

Procedure:

-

Cut a small, flat piece from the cured resin sheet with polished surfaces.

-

Place the sample on the prism of the Abbe refractometer.

-

Use a suitable contact liquid (e.g., monobromonaphthalene) to ensure good optical contact between the sample and the prism. [18]4. Measure the refractive index at different wavelengths (e.g., 486 nm, 589 nm, and 656 nm).

-

Calculate the Abbe number using the measured refractive indices.

Expected Values:

Polythiourethane resins based on BMETP can achieve refractive indices in the range of 1.60 to 1.67, with Abbe numbers typically between 30 and 40. [12] B. Transparency Assessment (UV-Vis Spectroscopy)

Equipment:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a thin, polished sample of the cured resin with a uniform thickness.

-

Place the sample in the spectrophotometer's sample holder.

-

Scan the transmittance of the sample over the visible light spectrum (typically 400-800 nm).

-

The resulting spectrum will indicate the transparency of the material at different wavelengths. High-quality optical resins should exhibit high transmittance (>85%) across the visible range. [12] C. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability and decomposition temperature of the polymer.

Equipment:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, pre-weighed sample of the cured resin in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The instrument records the weight loss of the sample as a function of temperature.

-

The 5% weight loss temperature (T₅%) is often used as an indicator of the onset of thermal decomposition. For BMETP-based polythiourethanes, this is typically above 270°C. [12] D. Glass Transition Temperature (Differential Scanning Calorimetry - DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an important indicator of its operational temperature range.

Equipment:

-

Differential Scanning Calorimeter

Procedure:

-

Place a small, pre-weighed sample of the cured resin in a DSC pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The DSC thermogram will show a step-like transition at the Tg. BMETP-based polythiourethanes can exhibit a Tg above 100°C. [12]

Caption: Workflow for the characterization of the synthesized optical resin.

Conclusion

This compound is a highly effective monomer for the production of high-refractive-index optical resins. Its high sulfur content and trifunctional nature enable the synthesis of densely crosslinked polythiourethane networks with excellent optical clarity, high refractive index, and robust thermal and mechanical properties. The protocols outlined in this document provide a comprehensive framework for researchers and scientists to successfully synthesize and characterize these advanced optical materials for a wide range of applications in the ever-evolving fields of optics and photonics.

References

Sources

- 1. High-refractive-index polymer - Wikipedia [en.wikipedia.org]

- 2. brewerscience.com [brewerscience.com]

- 3. Why opticians choose MR™ | MR™ High Refractive Index Lens Material | Mitsui Chemicals, Inc. [jp.mitsuichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfur containing high refractive index polymers for better light outcoupling from OLED - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. royal-chem.com [royal-chem.com]

- 14. rsc.org [rsc.org]

- 15. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol (BDMPT) for High-Performance Ophthalmic Lens Manufacturing

Introduction: The Pursuit of Thinner, Lighter, and Safer Lenses

The evolution of ophthalmic lenses is driven by a continuous demand for materials that are not only optically clear but also thinner, lighter, and more impact-resistant. This has led to the development of high refractive index (RI) polymers, which can achieve the same diopter strength in a slimmer profile compared to conventional materials like CR-39®. Among these advanced materials, poly-thiourethanes have emerged as a premier choice, offering a superior combination of high refractive index, excellent clarity (high Abbe number), low density, and exceptional toughness.[1][2][3]

This application note provides a detailed technical guide for the use of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol (CAS: 131538-00-6), hereafter referred to as BDMPT, a trifunctional polythiol monomer, in the formulation and manufacturing of high-performance thiourethane ophthalmic lenses.[4] The unique structure of BDMPT, featuring three reactive thiol (-SH) groups and a high sulfur content, makes it a critical component for creating a densely cross-linked polymer network with a high refractive index.[4][5]

This guide is intended for researchers, polymer chemists, and process engineers in the optical materials industry. It outlines the physicochemical properties of BDMPT, provides a detailed protocol for lens casting, and describes methods for characterizing the final cured polymer.

Physicochemical Properties of BDMPT Monomer

Understanding the fundamental properties of the BDMPT monomer is crucial for accurate formulation and predictable performance of the final lens material. BDMPT is a colorless to pale yellow liquid with a characteristic thiol odor.[4][5] Its key properties are summarized below.

| Property | Typical Value | Significance in Lens Manufacturing |

| Chemical Name | This compound | - |

| CAS Number | 131538-00-6 | Unique identifier for the substance.[4] |

| Molecular Formula | C₇H₁₆S₅ | High sulfur content contributes to a high refractive index.[4] |

| Molecular Weight | 260.53 g/mol | Essential for stoichiometric calculations in formulations.[4][5] |

| Functionality | 3 (Trifunctional Thiol) | Enables high cross-link density, leading to superior mechanical strength and thermal stability.[4] |

| Density | ~1.214 g/cm³ | Influences the final weight of the lens.[4][5] |

| Predicted Boiling Point | ~395.6 °C | Indicates low volatility under normal processing conditions.[4][5] |

| Appearance | Colorless to Pale Yellow Liquid | Purity indicator; color can affect the final lens tint.[4] |

Principle of Thiourethane Polymerization

The synthesis of optical-grade thiourethane polymers is based on the polyaddition reaction between a polythiol monomer (like BDMPT) and a polyisocyanate monomer. This reaction, often referred to as "thiol-isocyanate click chemistry," is highly efficient and proceeds without the formation of by-products, which is critical for achieving the optical purity required for lenses.[6][7]

The reaction mechanism involves the nucleophilic addition of the sulfur atom from the thiol group (-SH) to the electrophilic carbon atom of the isocyanate group (-NCO), forming a thiourethane linkage (-NH-C(=O)-S-).

When a trifunctional thiol like BDMPT is reacted with a difunctional isocyanate, such as m-Xylylene diisocyanate (XDI), a rigid, three-dimensional cross-linked network is formed.[8][9] This network structure is responsible for the excellent mechanical properties and thermal stability of the resulting lens material.[2] The purity of the XDI comonomer is critical, as impurities can negatively impact the optical properties of the final polymer.[10][11]

Application Protocol: Manufacturing of a High-Index Lens

This section details a step-by-step protocol for the laboratory-scale production of a thiourethane lens using BDMPT.

Materials and Reagents

-

Polythiol Monomer: this compound (BDMPT), (CAS: 131538-00-6)

-

Isocyanate Monomer: m-Xylylene diisocyanate (XDI), (CAS: 3634-83-1)[12]

-

Catalyst (Optional): Dibutyltin dilaurate (DBTDL) or a suitable amine catalyst.[6][8]

-

Internal Mold Release Agent: Zelec® UN or similar phosphate-based agent.

-

Additives: UV absorber, antioxidant package.

-

Solvent (for cleaning): Acetone, Isopropanol.

-

Lens Casting Molds: Glass or metal molds with gaskets.

Experimental Workflow Diagram

The overall process for lens manufacturing can be visualized as a sequential workflow, from initial monomer handling to final material characterization.

Caption: Experimental workflow for thiourethane lens production.

Step-by-Step Protocol

-

Mold Preparation:

-

Thoroughly clean glass molds with acetone and isopropanol to remove any contaminants.

-

Assemble the molds with a gasket to the desired lens thickness.

-

Ensure the mold cavity is clean, dry, and free of dust.

-

-

Monomer Formulation & Mixing:

-

Causality: The stoichiometry of thiol to isocyanate groups is critical. An exact 1:1 ratio of -SH to -NCO groups is theoretically ideal for achieving maximum molecular weight and optimal properties.

-

In a clean, dry glass beaker under a nitrogen atmosphere, weigh the required amount of BDMPT.

-

Add the desired additives (e.g., 0.05% UV absorber, 0.1% internal mold release agent) and stir until fully dissolved.

-

Separately, weigh the stoichiometric equivalent of XDI.

-

Degas both monomers separately under vacuum (<1 torr) for approximately 30 minutes to remove dissolved air, which can cause bubbles in the final lens.[8]

-

Slowly add the degassed XDI to the BDMPT mixture while stirring gently to avoid introducing air bubbles.

-

If a catalyst is used, add it at this stage (e.g., 10-150 ppm of DBTDL or triethylamine) to control the gel time and cure rate.[8] Continue stirring for 10-15 minutes until the mixture is completely homogeneous.[8]

-

-

Casting and Curing:

-

Causality: A programmed thermal curing cycle is essential to manage the exothermic reaction, prevent internal stress buildup, and ensure complete polymerization for optimal optical and mechanical properties.[13]

-

Filter the liquid polymerizable composition through a 1-5 µm filter to remove any particulate impurities.

-

Carefully inject the filtered mixture into the prepared mold assembly, avoiding the introduction of air.

-

Place the filled mold into a programmable oven and apply the following thermal curing cycle:

-

Ramp from 25 °C to 40 °C over 2 hours.

-

Hold at 40 °C for 10 hours.

-

Ramp from 40 °C to 90 °C over 5 hours.

-

Hold at 90 °C for 4 hours.

-

Ramp from 90 °C to 120 °C over 2 hours.

-

Hold at 120 °C for 1 hour.

-

Slowly cool to room temperature over 4 hours.

-

-

-

Demolding and Post-Processing:

-

Once the curing cycle is complete and the mold has cooled, carefully disassemble the mold to release the finished lens.

-

Clean any residual gasket material or flash from the lens edges.

-

The lens is now ready for characterization or further processing (e.g., coating, edging).

-

Characterization of the Cured BDMPT-based Polymer

After production, the polymer must be characterized to validate its properties. The relationship between monomer chemistry, processing, and final performance is key to developing high-quality optical materials.

Property-Performance Relationship Diagram

Caption: Relationship between inputs and final lens performance.

Key Characterization Protocols

-

Optical Properties:

-

Refractive Index (n_d) and Abbe Number (ν_d): These are the most critical optical properties. They are measured using an Abbe refractometer at standard wavelengths (e.g., Fraunhofer d, F, and C lines).[14][15] The Abbe number is a measure of chromatic aberration, with higher values indicating better optical quality.[15][16] Thiourethane-based materials are known for achieving a good balance of high refractive index and high Abbe number.[3]

-

Protocol:

-

Prepare a flat, polished sample of the cured polymer.

-

Calibrate the Abbe refractometer using a standard reference.

-

Apply a small amount of contact liquid (diiodomethane) to the prism.

-

Place the polymer sample on the prism and close the instrument.

-

Measure the refractive index at the d-line (587.6 nm), F-line (486.1 nm), and C-line (656.3 nm).

-

Calculate the Abbe number using the formula: ν_d = (n_d - 1) / (n_F - n_C).

-

-

-

Thermal Properties:

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which indicates the material's softening point and provides insight into the degree of cure.[17][18][19] A sharp, single Tg suggests a homogeneous, well-cured network.

-

Protocol:

-

Prepare a small sample (5-10 mg) of the cured polymer and place it in an aluminum DSC pan.

-

Place the pan in the DSC cell alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The Tg is identified as a step-change in the heat flow curve.[17]

-

-

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing information on its thermal stability and decomposition temperature.[19][20]

-

Protocol:

-

Place a small, weighed sample (10-15 mg) onto the TGA balance.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature to determine the onset of decomposition.

-

-

Safety and Handling

-

Isocyanates (XDI): Isocyanates are potent respiratory and skin sensitizers. Always handle XDI in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Thiols (BDMPT): Thiols have a strong, unpleasant odor and can be skin irritants. Handle in a fume hood and wear appropriate PPE.

-

Store all monomers in a cool, dark, dry place away from moisture, as isocyanates will react with water.

Conclusion

This compound (BDMPT) is a highly effective trifunctional monomer for producing advanced thiourethane ophthalmic lenses. Its structure allows for the formation of a densely cross-linked polymer with a high refractive index, excellent clarity, and robust mechanical properties. By following the detailed formulation and curing protocols outlined in this guide, researchers and manufacturers can effectively harness the potential of BDMPT to create next-generation optical materials that are thinner, lighter, and more durable. Careful control over monomer stoichiometry, mixing, and thermal processing is paramount to achieving optimal and repeatable results.

References

-

m-Xylylene Diisocyanate for Polythiourethanes. (2018, December 3). Innovation in Polyurethanes. Retrieved January 14, 2026, from [Link]

-

Refractive index dispersion measurements on nonlinear optical polymers using an Abbe refractometer. (n.d.). SPIE Digital Library. Retrieved January 14, 2026, from [Link]

-

MITSUI CHEMICALS GROWING DIVERSIFICATION IN THE OPHTHALMIC INDUSTRY. (n.d.). SDC Technologies. Retrieved January 14, 2026, from [Link]

-

Correlation of the Abbe Number, the Refractive Index, and Glass Transition Temperature to the Degree of Polymerization of Norbornane in Polycarbonate Polymers. (2020, October 26). MDPI. Retrieved January 14, 2026, from [Link]

-

Cure Kinetics of an Optical Polythiourethane with Amine Catalyst by IR Analysis. (2019, September 16). Hindawi. Retrieved January 14, 2026, from [Link]

- Isocyanate composition for optical lens and preparation method thereof. (n.d.). Google Patents.

-

Cure-Reaction Kinetics of Crosslinked Polythiourethane Network for Optical Applications Using FTIR Spectroscopy. (n.d.). ResearchGate. Retrieved January 14, 2026, from [https://www.researchgate.net/publication/327290150_Cure-Reaction_Kinetics_of_Crosslinked_Polythiourethane_Network_for_Optical_Applications_Using_FTIR_Spectroscopy]([Link]_ Spectroscopy)

-

Correlation of the Abbe Number, the Refractive Index, and Glass Transition Temperature to the Degree of Polymerization of Norbornane in Polycarbonate Polymers. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

- Isocyanate composition for optical lenses and preparation method thereof. (n.d.). Google Patents.

- XYLYLENE DIISOCYANATE COMPOSITION AND OPTICAL POLYMERIZABLE COMPOSITION INCLUDING THE SAME. (n.d.). Google Patents.

-

Low Chromatic Aberration Nanocomposite. (n.d.). Pixelligent. Retrieved January 14, 2026, from [Link]

-

This compound CAS 131538-00-6. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

-

Preparation of poly(thiourethane) thermosets by controlled thiol-isocyanate click reaction using a latent organocatalyst. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Thiourethane polymers, method of synthesis thereof and use in additive manufacturing technologies. (n.d.). Google Patents.

-

Material Characterization of Polymers by Methods of Thermal Analysis. (2020, January 31). NETZSCH Analyzing & Testing. Retrieved January 14, 2026, from [Link]

- Process for producing (poly)thiol compound for use as optical material, and polymerizable composition containing the compound. (n.d.). Google Patents.

- Thiourethane-based optical material having high refractive index. (n.d.). Google Patents.

-

Efficient Prediction of Refractive Index And Abbe Number in Polymers Using Density Functional Theory. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Thiourethane-based optical material. (n.d.). Google Patents.

-

Chemistry of Polythiols and Their Industrial Applications. (n.d.). OUCI. Retrieved January 14, 2026, from [Link]

-

Characterization of Polymers using Differential Scanning Calorimetry (DSC). (n.d.). AZoM.com. Retrieved January 14, 2026, from [Link]

-

Thermal Characterization of Polymers. (n.d.). Nexus Analytics. Retrieved January 14, 2026, from [Link]

-

Effect of functionality of thiol on the optical properties of liquid crystals/polymer composite films. (2020, July 30). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Photopolymerization of Thiol-Alkynes: Polysulfide Networks. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]-. (n.d.). Angene Chemical. Retrieved January 14, 2026, from [Link]

-

High Refractive Index Polymers for Optical Applications. (n.d.). Scilit. Retrieved January 14, 2026, from [Link]

-

Chemistry of Polythiols and Their Industrial Applications. (2024, March 14). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Chemistry of Polythiols and Their Industrial Applications. (2024, March 12). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. sdctech.com [sdctech.com]

- 2. Why opticians choose MR™ | MR™ High Refractive Index Lens Material | Mitsui Chemicals, Inc. [jp.mitsuichemicals.com]

- 3. MR high-index lenses for Enhanced Visual Experience [in.mitsuichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry of Polythiols and Their Industrial Applications [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. purpatents.com [purpatents.com]

- 11. CN108689883B - Isocyanate composition for optical lens and preparation method thereof - Google Patents [patents.google.com]

- 12. High Refractive Index Ophthalmic Lens Material Xylylene Diisocyanate Xdi - Xylylene Diisocyanate and 3634-83-1 [e-lion.en.made-in-china.com]

- 13. US20090264613A1 - Process for producing (poly)thiol compound for use as optical material, and polymerizable composition containing the compound - Google Patents [patents.google.com]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

- 15. pep.yz.yamagata-u.ac.jp [pep.yz.yamagata-u.ac.jp]

- 16. Correlation of the Abbe Number, the Refractive Index, and Glass Transition Temperature to the Degree of Polymerization of Norbornane in Polycarbonate Polymers [mdpi.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. eag.com [eag.com]

- 19. Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric [perkinelmer.com]

- 20. nexus-analytics.com.my [nexus-analytics.com.my]

Application Note & Protocol: Thiol-Ene Reactions with 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol for Advanced Polymer Networks

Introduction: A Multifunctional Thiol for Robust Network Synthesis

In the landscape of "click chemistry," the thiol-ene reaction stands out for its efficiency, high yield, and orthogonality, making it a cornerstone for polymer synthesis, materials science, and bioconjugation.[1][2] This guide focuses on the application of a highly versatile trifunctional cross-linker: 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol (CAS 131538-00-6). This polythiol, with its three reactive mercapto (-SH) groups, is an exceptional monomer for creating densely cross-linked polythioether networks.[3][4]

The molecular structure of this compound, C₇H₁₆S₅, provides a flexible yet robust backbone, leading to polymers with desirable thermal and mechanical properties.[3] Its primary applications include the formulation of high-refractive-index optical resins for advanced lenses and the development of specialized coatings and adhesives.[3][5] This document serves as a comprehensive guide for researchers, providing both the foundational principles and detailed protocols for leveraging this powerful monomer in photoinitiated thiol-ene reactions.

The Causality of Mechanism: The Radical-Mediated Thiol-Ene Reaction

The thiol-ene reaction can proceed through either a radical-mediated or a nucleophile-catalyzed Michael addition pathway.[6][7] For polymer network formation, the photoinitiated radical pathway is most frequently employed due to its rapid kinetics and, critically, the spatial and temporal control afforded by light.[2][8][9] The reaction proceeds via a step-growth, free-radical chain mechanism.[10][11]

The process unfolds in three key stages:

-

Initiation: A photoinitiator, upon absorbing UV light, generates free radicals. These highly energetic species then abstract a hydrogen atom from a thiol (-SH) group, creating a reactive thiyl radical (RS•). This is the critical activation step.

-

Propagation: This stage occurs in two distinct steps. First, the newly formed thiyl radical adds across the double bond of an 'ene' molecule in an anti-Markovnikov fashion, forming a carbon-centered radical.[6] Second, this carbon-centered radical rapidly abstracts a hydrogen from another thiol molecule. This chain-transfer step simultaneously forms the final thioether bond and regenerates a thiyl radical, which can then propagate the chain, leading to a rapid and efficient polymerization process.[4][6]

-

Termination: The reaction ceases when two radicals combine. Due to the highly efficient chain-transfer mechanism, termination events are less frequent than propagation until high conversion is reached, ensuring the formation of uniform polymer networks.[8]

Experimental Design: A Protocol for Photoinitiated Cross-linking

This protocol outlines the formation of a cross-linked polythioether film using this compound and a suitable 'ene' comonomer. The trifunctionality of the thiol ensures the formation of a rigid 3D network upon curing.

Rationale of Component Selection

-

Thiol Monomer: this compound is chosen for its ability to induce high cross-link density.

-

Ene Monomer: A tri-functional ene, such as Trimethylolpropane triacrylate (TMPTA), is selected to match the functionality of the thiol. This stoichiometric balance is crucial for achieving high conversion and optimal network properties. Using multifunctional monomers for both components rapidly builds a robust network.[12]

-

Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient Type I photoinitiator that cleaves upon UV exposure to form radicals, making it ideal for initiating these polymerizations.[13][14]

-

Atmosphere: Radical reactions, particularly with acrylates, can be inhibited by oxygen.[4][15] While the thiol-ene reaction is less susceptible than pure acrylate polymerization, performing the curing under an inert nitrogen atmosphere is best practice to ensure rapid and complete conversion.[15]

Materials and Equipment

| Component | Purpose | Supplier Example |

| This compound | Trifunctional Thiol Monomer | Sigma-Aldrich, BLDpharm[16][17] |

| Trimethylolpropane triacrylate (TMPTA) | Trifunctional Ene Monomer | Standard chemical suppliers |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Photoinitiator | Standard chemical suppliers |

| Dichloromethane (DCM) | Solvent (for mixing) | Standard chemical suppliers |

| UV Curing System | Light Source (e.g., 365 nm) | Standard lab equipment |

| Glass slides / Silicone mold | Substrate for film casting | Standard lab equipment |

| Nitrogen (N₂) Source | Inert Atmosphere | Standard lab gas |

| FTIR Spectrometer | Reaction Monitoring | Standard analytical equipment |

Step-by-Step Experimental Workflow

The following protocol details a standard procedure for creating a cross-linked polythioether film.

Procedure:

-

Preparation (Stoichiometry is Key):

-

The reaction proceeds with a 1:1 stoichiometry of thiol functional groups to ene functional groups.

-

Calculate the required mass of each monomer. For this compound (MW: 260.53 g/mol , 3 SH groups) and TMPTA (MW: 296.32 g/mol , 3 acrylate groups), the required mass ratio is approximately 1:1.14.

-

In a clean vial, weigh 1.00 g of the thiol monomer and 1.14 g of the ene monomer.

-

-

Initiator Addition:

-

Add the photoinitiator (DMPA) at a concentration of 0.5-2.0% by weight of the total monomer mixture. For this ~2.14 g mixture, this corresponds to 10-43 mg.

-

Cap the vial and vortex thoroughly until the photoinitiator is completely dissolved and the solution is homogeneous. A brief warming in a water bath can aid dissolution.

-

-

Film Casting:

-

Place a clean glass slide or a silicone mold inside a UV curing chamber.

-

Pipette the reactive mixture onto the substrate. If desired, use a doctor blade or another slide to spread the liquid into a thin, uniform film.

-

-

Inerting the Environment:

-

Seal the chamber and purge with a gentle stream of nitrogen gas for 2-5 minutes to displace oxygen.[13]

-

-

Photocuring:

-

While maintaining the nitrogen atmosphere, turn on the UV lamp (e.g., 365 nm, ~10-100 mW/cm²).

-

Curing is typically rapid, often occurring within seconds to a few minutes, resulting in a solid, tack-free film. The exact time will depend on lamp intensity, film thickness, and initiator concentration.

-

-

Characterization:

-

Reaction Completion: Monitor the reaction using FTIR by observing the disappearance of the characteristic thiol peak at ~2570 cm⁻¹ and the acrylate C=C peak at ~1635 cm⁻¹.

-

Thermal Properties: Analyze the glass transition temperature (Tg) and thermal stability of the cured polymer using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

-

Quantitative Data and Expected Outcomes

The table below summarizes typical parameters and expected results for this protocol.

| Parameter | Value / Range | Rationale & Expected Outcome |

| Thiol:Ene Molar Ratio | 1:1 (functional groups) | Ensures high conversion and minimizes unreacted monomer, leading to a well-defined network.[18] |

| Photoinitiator (DMPA) | 0.5 - 2.0 wt% | Balances curing speed with potential yellowing. Higher concentrations lead to faster curing. |

| UV Wavelength | 320 - 390 nm | Matches the absorbance spectrum of the DMPA photoinitiator for efficient radical generation.[19] |

| UV Intensity | 10 - 100 mW/cm² | Higher intensity reduces cure time but can increase shrinkage stress. |

| Curing Atmosphere | Nitrogen (N₂) | Minimizes oxygen inhibition, ensuring a tack-free surface and complete cure.[15] |

| Expected Result | --- | A clear, rigid, insoluble polymer film. The high cross-link density typically results in a high glass transition temperature (Tg). |

Field-Proven Insights & Applications

The use of multifunctional thiols like this compound is not merely an academic exercise; it is a proven strategy for creating high-performance materials.

-

High-Refractive-Index Polymers: The high sulfur content of the resulting polythioether network significantly increases its refractive index. This makes these polymers highly valuable for manufacturing thinner, lighter, and more efficient optical lenses and components.[3][5]

-